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Compound of Interest

Compound Name: rac-Vofopitant-d3

Cat. No.: B12394611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available in vitro data for Vofopitant

(GR205171). No specific in vitro studies for its deuterated analog, rac-Vofopitant-d3, were

found in the public domain. The data presented herein pertains to the non-deuterated parent

compound and may not be fully representative of the properties of rac-Vofopitant-d3.

Core Mechanism of Action: NK1 Receptor
Antagonism
Vofopitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G protein-

coupled receptor (GPCR).[1] The endogenous ligand for the NK1 receptor is Substance P (SP),

a neuropeptide involved in various physiological and pathophysiological processes, including

pain transmission, inflammation, and emesis.[2][3] Vofopitant exerts its pharmacological effects

by competitively binding to the NK1 receptor, thereby blocking the binding of Substance P and

inhibiting its downstream signaling cascade.[4] This action prevents the transmission of signals

that contribute to conditions like nausea and vomiting.[4][5]

Below is a diagram illustrating the signaling pathway of the NK1 receptor and the inhibitory

action of Vofopitant.
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Vofopitant blocks Substance P-mediated NK1 receptor signaling.

Quantitative In Vitro Pharmacology Data
The following tables summarize the binding affinity and selectivity profile of Vofopitant for the

NK1 receptor and other off-target receptors.

Table 1: Vofopitant NK1 Receptor Binding Affinity
Species/Tissue Radioligand Parameter Value Reference

Human - pKi 10.6 [6]

Human Brain [¹¹C]GR205171 pK 10.8 [7]

Gerbil Striatum [³H]GR205171 pKd 10.8 ± 0.2 [8]

Rat - pKi 9.5 [6]

Ferret - pKi 9.8 [6]

Table 2: Vofopitant Receptor Selectivity Profile
This table presents the binding affinity of Vofopitant at various other receptors, demonstrating

its high selectivity for the NK1 receptor.
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Receptor Species Parameter Value Reference

NK2 - pIC50 < 5.0 [6]

NK3 - pIC50 < 5.0 [6]

5-HT1A Rat pKi 6.3 [6]

5-HT1D Bovine pKi 6.6 [6]

5-HT2A Rat pKi 6.5 [6]

Histamine H1 Rat pKi 6.5 [6]

Histamine H2 Guinea-pig pKi 6.6 [6]

Ca²⁺ Channel Rat pKi 5.6 [6]

Experimental Protocols
Detailed experimental protocols for the in vitro characterization of Vofopitant are not extensively

described in the available literature. The following sections provide representative

methodologies for key assays based on standard practices for NK1 receptor antagonists.

NK1 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the NK1 receptor by measuring its

ability to displace a radiolabeled ligand.
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Workflow for a competitive radioligand binding assay.

Detailed Methodology:

Membrane Preparation: Homogenates from gerbil or human brain striatum are prepared in a

suitable buffer.[1][8] Alternatively, membranes from Chinese Hamster Ovary (CHO) cells

stably expressing the human NK1 receptor can be used.[9]

Incubation: Membranes are incubated with a fixed concentration of a radioligand, such as

[³H]GR205171, and a range of concentrations of the test compound (Vofopitant).[1][8] The

incubation is typically carried out at room temperature for a defined period to reach

equilibrium.
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Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the

membrane-bound radioligand from the free radioligand. The filters are then washed with ice-

cold buffer to remove non-specifically bound radioactivity.

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-

Prusoff equation.

NK1 Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to act as an antagonist by inhibiting the

functional response (calcium release) induced by an agonist (Substance P).
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Workflow for a calcium mobilization functional assay.

Detailed Methodology:

Cell Culture: CHO-K1 cells stably expressing the human NK1 receptor are cultured in

appropriate media.[10]

Cell Loading: The cells are loaded with a calcium-sensitive dye (e.g., by incubation with

Fura-2 AM) or transfected to express a calcium-sensitive photoprotein like aequorin.[10]
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Compound Incubation: The cells are pre-incubated with various concentrations of Vofopitant

for a specified time.

Agonist Stimulation: The cells are then stimulated with a fixed concentration of Substance P

to induce a calcium response.

Signal Detection: The change in intracellular calcium concentration is measured using a

plate reader capable of detecting fluorescence or luminescence.

Data Analysis: The inhibitory effect of Vofopitant at each concentration is calculated, and the

data are fitted to a dose-response curve to determine the IC50 (the concentration of

antagonist that inhibits 50% of the agonist response).

In Vitro Metabolism and Cytochrome P450 (CYP)
Inhibition Assay (Representative Protocol)
This type of study assesses the potential of a compound to be metabolized by and/or inhibit

major CYP enzymes, which is crucial for predicting drug-drug interactions. While specific data

for Vofopitant is not available, a general protocol is outlined below.

Detailed Methodology:

System Preparation: Pooled human liver microsomes are used as the enzyme source.[11]

Incubation: The test compound (Vofopitant) is incubated with the microsomes in the

presence of a NADPH-regenerating system to initiate metabolic reactions.[12] A panel of

probe substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is

used.[11]

Reaction Termination: The reaction is stopped at various time points by adding a quenching

solvent like acetonitrile.

Sample Analysis: The samples are analyzed by liquid chromatography-mass spectrometry

(LC-MS) to quantify the formation of the metabolite from the probe substrate.

Data Analysis: The rate of metabolite formation in the presence of the test compound is

compared to the control (without the test compound). The IC50 value for the inhibition of
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each CYP isoform is determined by plotting the percent inhibition against the concentration

of the test compound.[13]

Conclusion
The available in vitro data demonstrate that Vofopitant is a highly potent and selective

antagonist of the NK1 receptor. Its strong binding affinity for the human NK1 receptor and

negligible activity at other tested receptors underscore its specific mechanism of action. While

comprehensive details of its in vitro metabolism and specific experimental protocols are not

widely published, the representative methodologies provided here offer a framework for the

types of studies conducted to characterize such a compound. Further investigation would be

required to determine the specific in vitro properties of the deuterated analog, rac-Vofopitant-
d3.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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